molecular formula C7H10N2O B13670136 (5-(Aminomethyl)pyridin-3-yl)methanol

(5-(Aminomethyl)pyridin-3-yl)methanol

Cat. No.: B13670136
M. Wt: 138.17 g/mol
InChI Key: QCRUNVFNWZYYPJ-UHFFFAOYSA-N
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Description

(5-(Aminomethyl)pyridin-3-yl)methanol is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound features both an aminomethyl group (-CH2NH2) and a hydroxymethyl group (-CH2OH) attached to the pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Aminomethyl)pyridin-3-yl)methanol typically involves the functionalization of pyridine derivatives. One common method is the reduction of pyridine-3-carboxaldehyde using sodium borohydride (NaBH4) in the presence of an appropriate solvent like methanol. This reaction yields the corresponding alcohol, which can then be further aminated using reagents such as ammonia or primary amines under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-(Aminomethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

(5-(Aminomethyl)pyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5-(Aminomethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxymethyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Aminomethyl)pyridin-3-yl)methanol is unique due to the specific positioning of its functional groups, which allows for a distinct set of chemical reactions and applications. Its dual functionality (aminomethyl and hydroxymethyl groups) makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

[5-(aminomethyl)pyridin-3-yl]methanol

InChI

InChI=1S/C7H10N2O/c8-2-6-1-7(5-10)4-9-3-6/h1,3-4,10H,2,5,8H2

InChI Key

QCRUNVFNWZYYPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1CO)CN

Origin of Product

United States

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